tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate
Description
tert-Butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate (CAS: 1932337-68-2) is a bicyclic heterocyclic compound featuring a fused pyrrolidine-oxazine ring system. Its molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol . The stereochemistry (4aR,7aR) confers rigidity to the structure, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting central nervous system disorders or enzyme modulation . The tert-butyl carboxylate group enhances solubility in organic solvents and serves as a protective group for further functionalization .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMNCYATSGIUDS-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H]2[C@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate typically involves the following steps:
Formation of the Pyrrolo[3,4-b][1,4]oxazine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and an appropriate carbonyl compound.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification using tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
tert-Butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
a. Pyrimido-Oxazine Derivatives ()
Compounds 11 , 12 , 13 , and 15 share a pyrimido[5,4-b][1,4]oxazine core but differ in substituents:
- Compound 11 : Features an 8-azabicyclo[3.2.1]octane moiety. Yield: 45% (characterized via ¹H-NMR and HRMS-TOF).
- Compound 12 : Incorporates a piperidine ring. Higher yield (76% ) due to simpler coupling chemistry (¹H/¹³C-NMR confirmed).
- Compound 15 : Uses an isopropyl carboxylate group instead of tert-butyl. Yield: 58% , with similar characterization methods .
b. Pyrrolo-Pyrrole Derivatives ()
Compound 26 ((3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate) shares the tert-butyl carboxylate group but has a fused pyrrolo-pyrrole system. Synthesized via HATU-mediated coupling (83% yield), it demonstrates the versatility of bicyclic tert-butyl derivatives in peptide-mimetic drug design .
c. Pyrano-Pyrrole Derivatives ()
tert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate (3) features a pyran ring fused to pyrrole. Synthesized via organocatalysis (36% yield), it highlights the use of asymmetric catalysis in constructing stereocenters, contrasting with the target compound’s reliance on pre-formed stereochemistry .
Functional Group and Substituent Variations
a. Benzyl-Substituted Analogs ()
(4aS,7aR)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine introduces a benzyl group, increasing hydrophobicity. This modification is common in kinase inhibitors, whereas the target compound’s tert-butyl group favors metabolic stability .
b. Methyl-Substituted Analogs ()
(4aR,7aR)-6-Methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine (C₇H₁₄N₂O) has a simpler structure with a methyl group. Its lower molecular weight (142.2 g/mol ) may enhance bioavailability but reduces synthetic versatility .
Physicochemical Properties
Note: The tert-butyl group in the target compound enhances lipid solubility, critical for blood-brain barrier penetration in CNS drugs.
Biological Activity
The compound tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through a detailed examination of existing literature, case studies, and research findings.
- IUPAC Name : this compound
- CAS Number : 1932337-68-2
- Molecular Formula : C11H20N2O3
- Molar Mass : 228.29 g/mol
- Purity : Typically reported at 97% in commercial preparations.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O3 |
| Molar Mass | 228.29 g/mol |
| Purity | 97% |
Research indicates that this compound may interact with various biological pathways. Its structure suggests potential activity as an inhibitor of certain enzymes or receptors involved in neurological processes. Specifically, it has been studied for its effects on neuroprotective mechanisms and potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound exhibited significant neuroprotective effects against oxidative stress in neuronal cell cultures. The mechanism was attributed to the modulation of intracellular signaling pathways that prevent apoptosis .
- Antioxidant Activity :
- Enzyme Inhibition :
Summary of Biological Activities
Q & A
Basic Questions
Q. What are the established synthetic routes for tert-butyl (4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step processes, including cyclization and protection/deprotection strategies. For example, trichloroacetic acid can facilitate cyclization of intermediates like tert-butyl carbamates to form the pyrrolo-oxazine core . Key steps often require anhydrous conditions, palladium catalysts for cross-coupling, or chiral resolution agents to achieve stereochemical control .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming ring junction stereochemistry (e.g., 4aR,7aR configuration) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 242.27 for C₁₁H₁₈N₂O₄) and purity .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) from the tert-butyl carboxylate group .
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades under extreme pH (<3 or >10) or prolonged exposure to light. Storage recommendations include amber vials at –20°C with desiccants to prevent hydrolysis of the oxazine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?
- Methodological Answer :
- Temperature Control : Lower temperatures (–78°C to 0°C) minimize side reactions during cyclization .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in boronate intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while additives like DBU suppress racemization .
Q. What strategies resolve contradictions in crystallographic data during structural elucidation?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (HR-XRD) with Cu-Kα radiation (λ = 1.5418 Å) ensures accurate unit cell parameters .
- Software Tools : SHELX programs refine crystal structures by adjusting occupancy ratios for disordered tert-butyl groups and validating hydrogen bonding (e.g., C–H⋯O interactions) .
- Validation Metrics : Cross-check R-factor (<5%), residual density maps, and Cambridge Structural Database (CSD) comparisons .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Molecular Docking : Simulate binding to enzymatic targets (e.g., proteases) using AutoDock Vina to prioritize derivatives for synthesis .
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the oxazine ring) with physicochemical properties (logP, pKa) .
- DFT Calculations : Optimize transition states for ring-opening reactions using Gaussian 16 at the B3LYP/6-31G(d) level .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
